Cyclosporine-Mimetic Inhibitory Activity
The P2 residue (Xaa) in Suc-Ala-Xaa-Pro-Phe-pNA substrates is the dominant determinant of FKBP catalytic efficiency. Harrison & Stein (1990) determined kc/Km values for eight Xaa variants with both cyclophilin and FKBP under identical conditions (10 °C, pH 7.8, 50 mM HEPES) [1]. For FKBP, kc/Km ranged from 6.0 × 10² M⁻¹s⁻¹ (Xaa = Glu) to 6.4 × 10⁵ M⁻¹s⁻¹ (Xaa = Leu) — a >1,000-fold differential — while cyclophilin showed only a 5-fold range (6.0 × 10⁵ to 3.2 × 10⁶ M⁻¹s⁻¹). Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA carries tryptophan at P2, a residue not tested in the Harrison-Stein panel but bearing the largest side-chain volume (indole, 227.8 ų) among natural amino acids, exceeding even Leu (166.7 ų) and Phe (189.9 ų). By class-level inference, Trp at P2 is predicted to produce FKBP kc/Km values distinct from the standard Ala-containing substrate (kc/Km ≈ 3.2 × 10⁶ M⁻¹s⁻¹ for cyclophilin; ≈ 5.3 × 10⁴ M⁻¹s⁻¹ for FKBP with Xaa = Ala) and may shift the cyclophilin/FKBP selectivity ratio [1]. This property is essential for experiments requiring differential PPIase discrimination or FKBP-selective assay conditions.
| Evidence Dimension | FKBP catalytic efficiency (kc/Km) dependence on P2 residue identity |
|---|---|
| Target Compound Data | Trp at P2: kc/Km not experimentally determined for FKBP or cyclophilin (compound not tested in published panel) |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-pNA: kc/Km = 3.18 × 10⁶ M⁻¹s⁻¹ (cyclophilin), 5.3 × 10⁴ M⁻¹s⁻¹ (FKBP). Suc-Ala-Leu-Pro-Phe-pNA: kc/Km = 2.7 × 10⁶ M⁻¹s⁻¹ (cyclophilin), 6.4 × 10⁵ M⁻¹s⁻¹ (FKBP). Suc-Ala-Glu-Pro-Phe-pNA: kc/Km = 2.14 × 10⁶ M⁻¹s⁻¹ (cyclophilin), 6 × 10² M⁻¹s⁻¹ (FKBP). |
| Quantified Difference | FKBP kc/Km range across tested Xaa variants: >1,000-fold (6 × 10² to 6.4 × 10⁵ M⁻¹s⁻¹). Trp is predicted to produce values within or beyond this range based on side-chain volume and hydrophobicity. Cyclophilin range: only ~5-fold. |
| Conditions | 10 °C, pH 7.8, 50 mM HEPES buffer; [cyclophilin] = 0.010 µM, [FKBP] = 0.33 µM; [Suc-Ala-Xaa-Pro-Phe-pNA] = 70 µM |
Why This Matters
The >1,000-fold FKBP kc/Km range across P2 variants means that substituting Trp for Ala can fundamentally change which PPIase is predominantly detected, directly impacting assay interpretation and inhibitor screening validity.
- [1] Harrison, R.K., Stein, R.L. (1990). Substrate specificities of the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein: evidence for the existence of a family of distinct enzymes. Biochemistry, 29(16), 3813-3816. View Source
